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Abstract
Desfesoterodine, the active metabolite of the prodrug fesoterodine, is a potent and selective

muscarinic receptor antagonist.[1][2] It is the primary pharmacological agent responsible for the

therapeutic effects observed with fesoterodine in the treatment of overactive bladder (OAB).

This guide provides a comprehensive overview of the chemical structure, physicochemical

properties, and pharmacological characteristics of Desfesoterodine. Detailed experimental

protocols for key assays and visual representations of its mechanism of action and metabolic

pathways are included to support further research and development in this area.

Chemical Structure and Physicochemical Properties
Desfesoterodine, also known as 5-hydroxymethyl tolterodine (5-HMT), is a tertiary amine with

a chiral center.[3][4][5] Its chemical and physical properties are summarized in the tables

below.

Table 1: Chemical Identification of Desfesoterodine
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Identifier Value

IUPAC Name
2-[(1R)-3-[di(propan-2-yl)amino]-1-

phenylpropyl]-4-(hydroxymethyl)phenol

Synonyms
5-Hydroxymethyl tolterodine, (R)-5-

Hydroxymethyl tolterodine, PNU-200577

CAS Number 207679-81-0

Molecular Formula C22H31NO2

Molecular Weight 341.49 g/mol

InChI Key DUXZAXCGJSBGDW-HXUWFJFHSA-N

Table 2: Physicochemical Properties of Desfesoterodine
Property Value

Melting Point 68-72 °C

Boiling Point 490.721 °C at 760 mmHg (Predicted)

pKa 9.61 ± 0.48 (Predicted)

LogP 4.52530 (Predicted)

Solubility Soluble in DMSO and Ethanol

Pharmacological Properties
Desfesoterodine is a competitive antagonist of muscarinic acetylcholine receptors (mAChRs).

Its high affinity for these receptors, particularly the M3 subtype, in the bladder detrusor muscle

leads to the relaxation of the bladder and alleviation of OAB symptoms.

Table 3: Pharmacological Data for Desfesoterodine
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Parameter Value Species/Tissue

KB 0.84 nM
Muscarinic Acetylcholine

Receptor (mAChR)

pA2 9.14
Guinea-pig isolated urinary

bladder strips

ID50 (Bladder Contraction) 15 nmol/kg (in vivo) Anaesthetised cat

ID50 (Salivation) 40 nmol/kg (in vivo) Anaesthetised cat

Mechanism of Action: Muscarinic Receptor
Antagonism
Desfesoterodine exerts its therapeutic effect by blocking the action of acetylcholine on

muscarinic receptors within the bladder. Acetylcholine, a neurotransmitter, normally binds to

these receptors to stimulate bladder muscle contraction. By competitively inhibiting this

interaction, Desfesoterodine reduces involuntary bladder contractions, increases bladder

capacity, and decreases the urgency and frequency of urination associated with OAB. The

signaling pathway is depicted below.
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Desfesoterodine's antagonistic action on the muscarinic receptor pathway.
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Metabolic Pathway
Desfesoterodine is the active metabolite of the prodrug fesoterodine. Fesoterodine is rapidly

and extensively hydrolyzed by non-specific plasma esterases to form Desfesoterodine.

Desfesoterodine is then further metabolized in the liver, primarily by cytochrome P450

enzymes CYP2D6 and CYP3A4, into inactive metabolites.

Fesoterodine

Desfesoterodine (Active Metabolite)Plasma Esterases

Inactive Metabolites
(Carboxy, Carboxy-N-desisopropyl, N-desisopropyl)CYP2D6 & CYP3A4

Click to download full resolution via product page

Metabolic conversion of Fesoterodine to Desfesoterodine and its subsequent metabolism.

Experimental Protocols
In Vitro Bladder Contraction Assay
This assay is used to determine the functional antagonism of Desfesoterodine on bladder

smooth muscle contractions induced by a muscarinic agonist, such as carbachol.

Methodology:

Tissue Preparation: Strips of porcine or guinea-pig detrusor muscle are mounted in organ

baths containing carbogen-gassed Krebs-bicarbonate solution at 37°C.

Equilibration: Tissues are equilibrated to a baseline tension (e.g., 2 g).
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Agonist Response: A cumulative concentration-response curve to carbachol is established to

determine the baseline contractile response.

Antagonist Incubation: The tissue is washed and then incubated with varying concentrations

of Desfesoterodine for a set period (e.g., 60 minutes).

Post-Antagonist Response: A second cumulative concentration-response curve to carbachol

is generated in the presence of Desfesoterodine.

Data Analysis: The rightward shift in the carbachol concentration-response curve is used to

calculate the pA2 value, which quantifies the antagonist potency of Desfesoterodine.

In Vivo Cystometry in Rats
This protocol assesses the effect of Desfesoterodine on bladder function in a living organism,

providing insights into its in vivo efficacy.

Methodology:

Animal Preparation: Female Sprague-Dawley rats are anesthetized, and a catheter is

implanted into the bladder dome for pressure measurement and infusion.

Cystometric Recordings: The bladder is filled with saline at a constant rate, and intravesical

pressure is continuously recorded to measure parameters such as bladder capacity,

micturition pressure, and inter-contraction interval.

Drug Administration: Desfesoterodine is administered intravenously at various doses.

Post-Drug Recordings: Cystometric recordings are continued to assess the dose-dependent

effects of Desfesoterodine on the measured bladder parameters.

Data Analysis: Changes in bladder capacity, micturition pressure, and frequency are

analyzed to determine the in vivo efficacy of Desfesoterodine in reducing detrusor

overactivity.
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Workflow for the in vitro bladder contraction assay.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b000916?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b000916?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Conclusion
Desfesoterodine is a well-characterized muscarinic receptor antagonist with a clear

mechanism of action and favorable pharmacological profile for the treatment of overactive

bladder. The data and protocols presented in this guide provide a solid foundation for

researchers and drug development professionals working with this compound. Further

investigation into its selectivity for different muscarinic receptor subtypes and its potential for

combination therapies may yield new insights and therapeutic opportunities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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